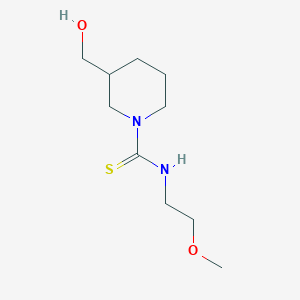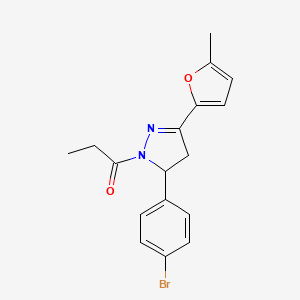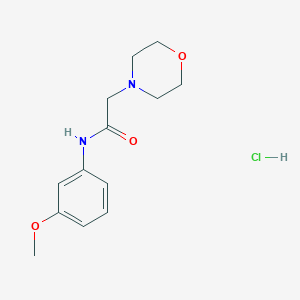
3-(hydroxymethyl)-N-(2-methoxyethyl)piperidine-1-carbothioamide
Descripción general
Descripción
3-(hydroxymethyl)-N-(2-methoxyethyl)piperidine-1-carbothioamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperidine ring, which is a common motif in many biologically active molecules, and functional groups that allow for diverse chemical reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(hydroxymethyl)-N-(2-methoxyethyl)piperidine-1-carbothioamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate amine and aldehyde or ketone precursors.
Introduction of the Hydroxymethyl Group: This step often involves hydroxymethylation reactions using formaldehyde or other hydroxymethylating agents.
Attachment of the Methoxyethyl Group: This can be done through alkylation reactions using 2-methoxyethyl halides under basic conditions.
Formation of the Carbothioamide Group: This step typically involves the reaction of the piperidine derivative with thiocarbamoyl chloride or similar reagents.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of catalysts to enhance reaction efficiency are often employed.
Análisis De Reacciones Químicas
Types of Reactions
3-(hydroxymethyl)-N-(2-methoxyethyl)piperidine-1-carbothioamide can undergo various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehyde or carboxylic acid derivatives.
Reduction: The carbothioamide group can be reduced to form amine derivatives.
Substitution: The methoxyethyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and strong bases like sodium hydride (NaH).
Major Products
Oxidation: Aldehyde or carboxylic acid derivatives.
Reduction: Amine derivatives.
Substitution: Various alkyl or aryl-substituted piperidine derivatives.
Aplicaciones Científicas De Investigación
3-(hydroxymethyl)-N-(2-methoxyethyl)piperidine-1-carbothioamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including as an anti-inflammatory or analgesic agent.
Industry: Utilized in the development of new materials or as an intermediate in the production of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 3-(hydroxymethyl)-N-(2-methoxyethyl)piperidine-1-carbothioamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with its targets, modulating their activity and leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(hydroxymethyl)-1-piperidinecarbothioamide
- N-(2-methoxyethyl)-1-piperidinecarbothioamide
- 3-(hydroxymethyl)-N-ethyl-1-piperidinecarbothioamide
Uniqueness
3-(hydroxymethyl)-N-(2-methoxyethyl)piperidine-1-carbothioamide is unique due to the presence of both the hydroxymethyl and methoxyethyl groups, which confer distinct chemical reactivity and biological activity compared to its analogs. This combination of functional groups allows for a broader range of applications and interactions with molecular targets.
Propiedades
IUPAC Name |
3-(hydroxymethyl)-N-(2-methoxyethyl)piperidine-1-carbothioamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2S/c1-14-6-4-11-10(15)12-5-2-3-9(7-12)8-13/h9,13H,2-8H2,1H3,(H,11,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAZHVDDTZOCGFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=S)N1CCCC(C1)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>34.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24794246 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-methoxy-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide](/img/structure/B4135842.png)

![Methyl 4-{[(tetrahydrofuran-2-ylmethyl)carbamothioyl]amino}benzoate](/img/structure/B4135854.png)

![methyl 4-[2-(4-fluorobenzyl)-7-methyl-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate](/img/structure/B4135865.png)


![1-Cyclohexyl-3-[3-[4-(4-ethoxyphenyl)piperazin-1-yl]propyl]thiourea](/img/structure/B4135871.png)
![6-Methyl 3-propan-2-yl 2,7-dimethyl-5-oxo-4-[4-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate](/img/structure/B4135874.png)
![3-chloro-4-{[1-(methylsulfonyl)-4-piperidinyl]oxy}-N-[2-(1H-pyrazol-1-yl)ethyl]benzamide](/img/structure/B4135889.png)
![N-[(4-ethyl-5-{[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]thio}-4H-1,2,4-triazol-3-yl)methyl]-4-fluorobenzamide](/img/structure/B4135897.png)
![N-[2-(4-NITROANILINO)ETHYL]-N-(3-PYRIDYLMETHYL)AMINE](/img/structure/B4135899.png)


